![molecular formula C8H7ClN2S B2665255 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1025025-95-9](/img/structure/B2665255.png)
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Scientific Research Applications
Cancer Research
Compounds similar to “3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole”, such as chalcones, have been investigated for their potential use in cancer treatment . For example, a new chalcone series has been developed that may be useful in the treatment of lung cancer . The cytotoxic effect of these novel chalcones against the lung cancer cell line (A549) was detected using the MTT assay .
Antibacterial Activity
Chalcones, which share a similar structure to the compound , have demonstrated antibacterial properties . They have been tested against various bacterial strains, including B. cereus, S. dysenteriae, and S. typhi .
Antifungal Activity
In addition to their antibacterial properties, chalcones have also shown antifungal activity . They have been tested against various fungal strains, including M. phaseolina, F. equiseti, A. alternate, and C. corchori .
Antioxidant Properties
Chalcones have been studied for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Properties
Chalcones have demonstrated anti-inflammatory properties . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Analgesic Properties
Chalcones have been studied for their analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Future Directions
The development of new thiophene-based compounds with improved biological activity is a topic of interest for medicinal chemists . Future research could focus on the design and synthesis of novel thiophene derivatives, as well as the investigation of their biological activity and mechanism of action.
properties
IUPAC Name |
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDDLHARAUZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.